molecular formula C11H13N3 B13343255 2-(Cyclopropylmethyl)-1H-benzo[d]imidazol-6-amine

2-(Cyclopropylmethyl)-1H-benzo[d]imidazol-6-amine

Cat. No.: B13343255
M. Wt: 187.24 g/mol
InChI Key: VOLPKBABIVSZTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylmethyl)-1H-benzo[d]imidazol-6-amine is a compound belonging to the benzimidazole class, which is known for its diverse biological and pharmacological activities. Benzimidazoles are heterocyclic aromatic organic compounds that contain a fusion of benzene and imidazole rings. This particular compound features a cyclopropylmethyl group attached to the benzimidazole core, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-1H-benzo[d]imidazol-6-amine can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative, followed by the introduction of the cyclopropylmethyl group. The reaction conditions typically involve the use of a strong acid or base as a catalyst and may require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-1H-benzo[d]imidazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(Cyclopropylmethyl)-1H-benzo[d]imidazol-6-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer, anti-inflammatory, and neuroprotective agent.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-1H-benzo[d]imidazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    2-Methylbenzimidazole: A derivative with a methyl group at the 2-position, known for its antifungal properties.

    2-Phenylbenzimidazole: A derivative with a phenyl group at the 2-position, used in sunscreen formulations.

Uniqueness

2-(Cyclopropylmethyl)-1H-benzo[d]imidazol-6-amine is unique due to the presence of the cyclopropylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, leading to improved efficacy in certain applications.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

2-(cyclopropylmethyl)-3H-benzimidazol-5-amine

InChI

InChI=1S/C11H13N3/c12-8-3-4-9-10(6-8)14-11(13-9)5-7-1-2-7/h3-4,6-7H,1-2,5,12H2,(H,13,14)

InChI Key

VOLPKBABIVSZTH-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=NC3=C(N2)C=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.